molecular formula C6H12ClNO3 B3245115 (2S,4S)-4-Hydroxy-2-piperidinecarboxylic acid hydrochloride CAS No. 166042-99-5

(2S,4S)-4-Hydroxy-2-piperidinecarboxylic acid hydrochloride

Cat. No.: B3245115
CAS No.: 166042-99-5
M. Wt: 181.62 g/mol
InChI Key: ZRVKITWJAUZNSB-FHAQVOQBSA-N
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Description

(2S,4S)-4-Hydroxy-2-piperidinecarboxylic acid hydrochloride is a chiral compound with significant importance in organic synthesis and pharmaceutical research. It is a derivative of piperidine, a six-membered nitrogen-containing heterocycle, and features both hydroxyl and carboxylic acid functional groups. This compound is known for its role as a building block in the synthesis of various biologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,4S)-4-Hydroxy-2-piperidinecarboxylic acid hydrochloride can be achieved through several methods. One common approach involves the diastereoselective synthesis from commercially available starting materials. The process typically includes the formation of a chelation-controlled transition state during a 5-exo-tet ring closure reaction, which ensures high diastereoselectivity .

Industrial Production Methods

Industrial production methods for this compound often involve the use of zinc and magnesium enolates to achieve the desired stereochemistry. The synthesis is carried out under controlled conditions to ensure the purity and yield of the final product .

Chemical Reactions Analysis

Types of Reactions

(2S,4S)-4-Hydroxy-2-piperidinecarboxylic acid hydrochloride undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The carboxylic acid group can be reduced to form alcohols or aldehydes.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the hydroxyl or carboxylic acid groups are replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions often involve the use of strong nucleophiles under basic conditions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield ketones, while reduction of the carboxylic acid group can produce primary alcohols .

Scientific Research Applications

(2S,4S)-4-Hydroxy-2-piperidinecarboxylic acid hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (2S,4S)-4-Hydroxy-2-piperidinecarboxylic acid hydrochloride involves its interaction with specific molecular targets. The hydroxyl and carboxylic acid groups allow it to form hydrogen bonds and ionic interactions with enzymes and receptors, modulating their activity. This compound can inhibit or activate various biochemical pathways, depending on its specific application .

Comparison with Similar Compounds

Properties

IUPAC Name

(2S,4S)-4-hydroxypiperidine-2-carboxylic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO3.ClH/c8-4-1-2-7-5(3-4)6(9)10;/h4-5,7-8H,1-3H2,(H,9,10);1H/t4-,5-;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRVKITWJAUZNSB-FHAQVOQBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC(CC1O)C(=O)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN[C@@H](C[C@H]1O)C(=O)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2S,4S)-4-Hydroxy-2-piperidinecarboxylic acid hydrochloride
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(2S,4S)-4-Hydroxy-2-piperidinecarboxylic acid hydrochloride
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(2S,4S)-4-Hydroxy-2-piperidinecarboxylic acid hydrochloride
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(2S,4S)-4-Hydroxy-2-piperidinecarboxylic acid hydrochloride
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(2S,4S)-4-Hydroxy-2-piperidinecarboxylic acid hydrochloride
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(2S,4S)-4-Hydroxy-2-piperidinecarboxylic acid hydrochloride

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